N-(4-Bromo-2-ethyl-benzyl)-acetamide
Description
N-(4-Bromo-2-ethyl-benzyl)-acetamide is an acetamide derivative characterized by a benzyl group substituted with a bromine atom at the para position and an ethyl group at the ortho position. The compound’s structure combines electron-withdrawing (bromo) and sterically bulky (ethyl) substituents, which influence its electronic, steric, and physicochemical properties. For instance, N-(4-Bromophenyl)acetamide (C₈H₈BrNO) shares a brominated aromatic ring but lacks the ethyl group, highlighting how alkyl substituents may alter reactivity or solubility .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
N-[(4-bromo-2-ethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-9-6-11(12)5-4-10(9)7-13-8(2)14/h4-6H,3,7H2,1-2H3,(H,13,14) |
InChI Key |
LLKGXPUWTNJSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)CNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural differences arise from substituent type and position on the aromatic ring. The following table compares N-(4-Bromo-2-ethyl-benzyl)-acetamide with analogs from the evidence:
*Calculated based on molecular formula.
Bond Length Variations :
highlights subtle differences in bond lengths between N-(4-Bromophenyl)acetamide and other derivatives:
| Bond | N-(4-Bromophenyl)acetamide (Å) | Similar Derivatives (Å) | Reference |
|---|---|---|---|
| C1–C2 (acetamide) | 1.501 (3) | 1.53 (4) | |
| N1–C2 | 1.347 (2) | 1.30 (3) | |
| C6–Br | 1.8907 (19) | 1.91 (1) |
These variations may reflect crystal packing effects or electronic influences from substituents.
Electronic and Steric Effects
- Bromo vs. Methoxy/Nitro Groups : Bromo (electron-withdrawing) deactivates the aromatic ring, contrasting with methoxy (electron-donating, ) or nitro (strong electron-withdrawing, ). This impacts reactivity in electrophilic substitutions or catalytic coupling (e.g., Suzuki reactions, ).
- Heterocyclic Substituents : Benzothiazolyl derivatives () exhibit distinct electronic profiles due to sulfur and nitrogen atoms, enhancing hydrogen-bonding capacity compared to purely aromatic systems.
Physicochemical Properties
- Lipophilicity : The ethyl group likely increases logP compared to N-(4-Bromophenyl)acetamide, improving membrane permeability.
- Melting Points : Bulky substituents (e.g., ethyl, benzothiazolyl) may lower melting points by disrupting crystal packing, as seen in ’s fluorophenyl derivative (predicted boiling point: 323.8°C).
- Solubility : Polar groups like hydroxy () or methoxy () enhance aqueous solubility, whereas bromo and ethyl groups favor organic solvents.
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